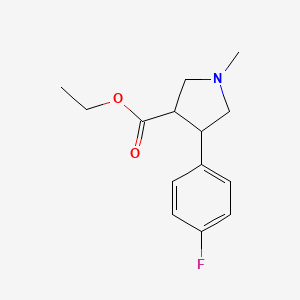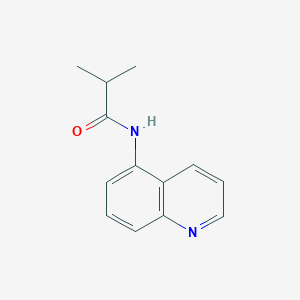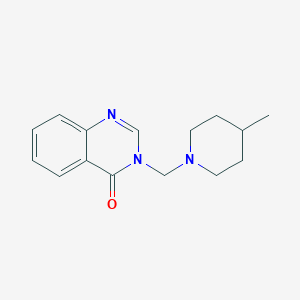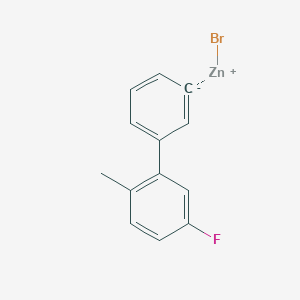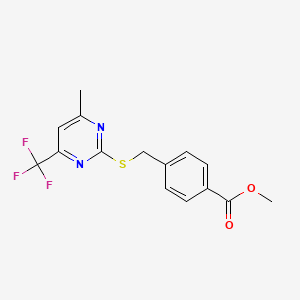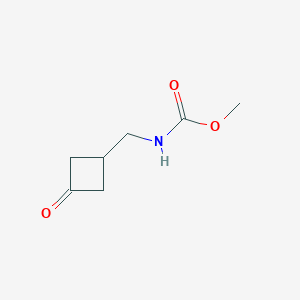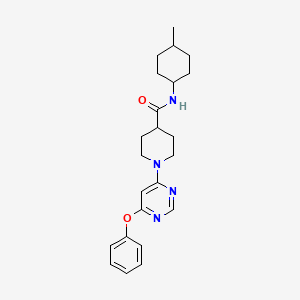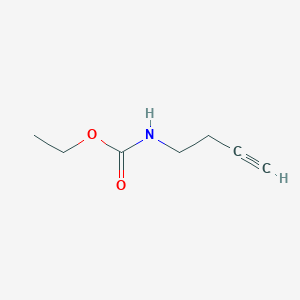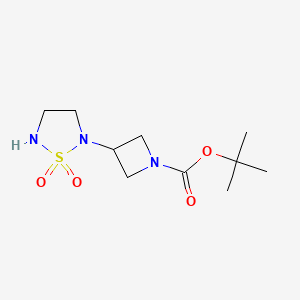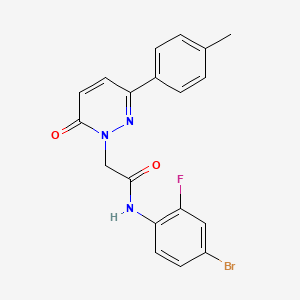
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the acetamide group: This step involves the reaction of the pyridazinone core with bromoacetyl bromide in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the 4-bromo-2-fluorophenyl and p-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can reduce the pyridazinone core to a pyridazine derivative.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the specific combination of substituents on the phenyl and pyridazinone rings, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H15BrFN3O2 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-7-6-14(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
MSNAWRNDGMIOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole](/img/structure/B14871517.png)
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
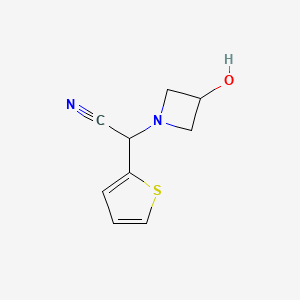
![Methyl 4-([2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino)thiophene-3-carboxylate](/img/structure/B14871527.png)
